2-Hydroxy-3-methoxybenzoyl chloride

Overview

Description

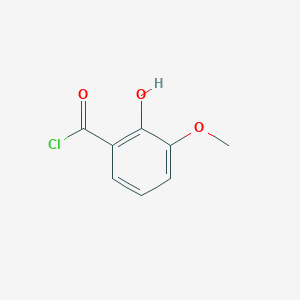

2-Hydroxy-3-methoxybenzoyl chloride is a chemical compound with the linear formula C8H7ClO3 . It is used in the synthesis of 2-arylbenzofuran-based molecules that act against Alzheimer’s disease .

Synthesis Analysis

The synthesis of this compound and its derivatives involves various chemical reactions. For instance, a series of vanillic acid derivatives have been synthesized and tested to exhibit promising amylolytic enzymes inhibition . The structures of the synthesized derivatives were studied by FT-IR, 1H NMR, 13C NMR, EI-MS, and structural analysis .Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C8H7ClO3 . The molecular weight is 170.593 Da .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and varied. For example, it has been used in the preparation of 2-methoxybenzoyl-ferrocene through Friedel Crafts reaction .Physical And Chemical Properties Analysis

This compound is a clear colourless to light yellow liquid . It has a molecular weight of 170.593 Da .Scientific Research Applications

Derivatization in Chromatography

2-Hydroxy-3-methoxybenzoyl chloride is utilized as a derivatization agent for compounds with hydroxyl and/or amino groups. This application is significant in chromatography, particularly in thin-layer and high-performance liquid chromatography. Derivatization with such reagents enhances the detection of compounds by making them more fluorescent, thereby improving the sensitivity of the chromatographic methods (Tsuruta & Kohashi, 1987).

Synthesis of Chromones and Quinolines

Another research application involves the synthesis of chromones and hydroxyquinolines. This compound is used in uncatalyzed condensations with certain dienes to produce functionalized chromones and hydroxyquinolines, which are important in various chemical studies and applications. This process is typically studied using nuclear magnetic resonance (NMR) spectroscopy and computational methods (Rahn et al., 2009).

Synthesis of Dibenzophenone Derivatives

In research focused on synthesizing 2-hydroxy-4-methoxy-3′-aminodibenzophenone and its derivatives, this compound plays a crucial role. This process involves various chemical reactions, such as Friedel-Crafts acylation, and is important in the field of organic chemistry for creating novel compounds with potential applications (Zhao, 2006).

Synthesis of Triazolone Derivatives

The compound is also used in the synthesis of 3-alkyl-4-(p-methoxybenzoylamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones. These derivatives are characterized by various analytical techniques, including IR, NMR, and UV spectral data, and are of interest due to their chemical properties and potential applications (Yüksek et al., 2008).

Solvolysis Studies

Research in the field of solvolysis, particularly focusing on the behavior of different benzoyl chlorides including this compound, is another application. This research provides insights into the reactivity of these compounds in various solvents, contributing to a deeper understanding of organic reaction mechanisms (Park & Kevill, 2011).

Anticancer Agent Synthesis

This compound is also involved in synthesizing compounds with potential anticancer properties. For instance, its derivatives have shown potent antiproliferative activity against various cancer cell lines, suggesting potential pharmaceutical applications (Huang et al., 2019).

Safety and Hazards

Mechanism of Action

Mode of Action

The mode of action of 2-Hydroxy-3-methoxybenzoyl chloride involves its interaction with other compounds during synthesis . For instance, it can react with substituted amines in the presence of a base to produce corresponding amides

Biochemical Pathways

It is known that benzylic halides, which are structurally similar to this compound, can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can potentially affect various biochemical pathways.

Result of Action

It is known that the compound can be used in the synthesis of various derivatives, which have shown promising results in inhibiting amylolytic enzymes .

Action Environment

It is known that the rate of reactions involving halogens, such as chlorine, can be influenced by differences in electronegativity .

Biochemical Analysis

Biochemical Properties

2-Hydroxy-3-methoxybenzoyl chloride plays a significant role in various biochemical reactions. It is known to interact with enzymes such as amylolytic enzymes, including α-amylase and α-glucosidase . These interactions are crucial for the inhibition of these enzymes, which can be beneficial in managing conditions like diabetes. The compound’s ability to inhibit these enzymes is attributed to its structural compatibility, allowing it to bind effectively to the active sites of the enzymes.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the activity of tyrosinase, an enzyme involved in melanin production . By inhibiting tyrosinase, this compound can potentially reduce melanin synthesis, which is relevant in the context of skin pigmentation disorders.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an enzyme inhibitor by binding to the active sites of target enzymes, thereby preventing substrate access and subsequent catalytic activity . This inhibition can lead to changes in gene expression and metabolic pathways, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its activity may diminish over extended periods due to gradual degradation . Long-term exposure to this compound has been observed to cause sustained inhibition of target enzymes, leading to prolonged biochemical effects.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower dosages, the compound exhibits beneficial effects such as enzyme inhibition without significant toxicity . At higher dosages, toxic effects may become apparent, including adverse impacts on liver and kidney function. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into metabolites . These metabolic processes can influence the compound’s bioavailability and efficacy. Additionally, the compound’s effects on metabolic flux and metabolite levels are critical for understanding its overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for its role in modulating cellular processes and achieving desired biochemical effects.

properties

IUPAC Name |

2-hydroxy-3-methoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c1-12-6-4-2-3-5(7(6)10)8(9)11/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRZXTTHIFJBUHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1O)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50651622 | |

| Record name | 2-Hydroxy-3-methoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50651622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

82944-14-7 | |

| Record name | 2-Hydroxy-3-methoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50651622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chloro-3-ethyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1462182.png)

![4-(2-methoxyethyl)-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1462187.png)

![3-{[(4-Fluorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1462192.png)

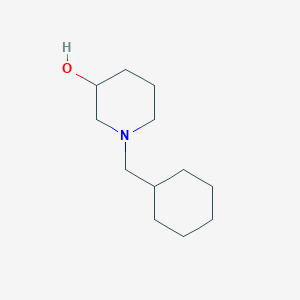

![1-{[4-(Methylsulfanyl)phenyl]methyl}piperidin-3-ol](/img/structure/B1462193.png)

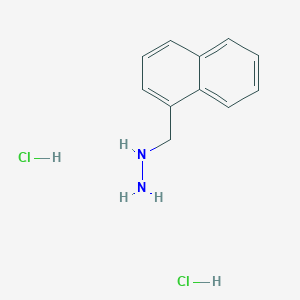

![N-[(2,4-dichlorophenyl)methyl]-2-methylcyclohexan-1-amine](/img/structure/B1462197.png)